Co-Crystal Structure Availability: KY-04045 (PDB 5I0B, 3.09 Å) vs. LCH-7749944 (No Public Co-Crystal) for Binding-Mode Definition
KY-04045 is one of the very few PAK4 inhibitors in the micromolar potency range for which an experimentally determined co-crystal structure with the PAK4 kinase domain is publicly available. The structure (PDB 5I0B) was solved by X-ray diffraction at 3.09 Å resolution and reveals that the pyrazole and imidazopyridine rings of KY-04045 are sufficient for mediating PAK4 hinge loop interaction, providing unambiguous atomic-level definition of the binding pose [1]. In contrast, LCH-7749944 (GNF-PF-2356), although an ATP-competitive PAK4 inhibitor with a comparable IC50 of 14.93 μM, lacks a publicly deposited co-crystal structure; its binding site assignment rests on indirect evidence from the ATP binding pocket rather than on direct crystallographic visualization . This structural clarity makes KY-04045 immediately actionable for structure-guided optimization without the time and resource cost of de novo co-crystallization.
| Evidence Dimension | Availability of experimentally determined co-crystal structure with PAK4 kinase domain |
|---|---|
| Target Compound Data | PDB 5I0B, X-ray diffraction, resolution 3.09 Å, R-free 0.269, R-work 0.196. Pyrazole and imidazopyridine rings confirmed to mediate hinge loop interaction. |
| Comparator Or Baseline | LCH-7749944 (GNF-PF-2356): No publicly available co-crystal structure. Action site inferred as PAK4 ATP binding pocket based on competitive inhibition data. IC50 = 14.93 μM. |
| Quantified Difference | Qualitative difference: Co-crystal structure available (KY-04045) vs. co-crystal structure absent (LCH-7749944). Resolution = 3.09 Å. |
| Conditions | KY-04045: Recombinant human PAK4 kinase domain (residues 300–591), co-crystallized with KY-04045, PDB deposit 5I0B. LCH-7749944: Biochemical PAK4 inhibition assay; binding site inferred from ATP competition. |
Why This Matters
A publicly available co-crystal structure eliminates months of crystallographic triage and enables immediate structure-based drug design (SBDD), fragment growing, and computational docking—capabilities unavailable with LCH-7749944.
- [1] Park JK, Kim S, Han YJ, Kim SH, Kang NS, Lee H, Park S. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorg Med Chem Lett. 2016;26(11):2580-3. PDB: 5I0B. View Source
